(E)-2,2-diethoxyethyl-[2,2-diethoxyethyl(oxido)azaniumylidene]-oxidoazanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2,2-diethoxyethyl-[2,2-diethoxyethyl(oxido)azaniumylidene]-oxidoazanium is a complex organic compound with potential applications in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes multiple ethoxy groups and azaniumylidene functionalities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2,2-diethoxyethyl-[2,2-diethoxyethyl(oxido)azaniumylidene]-oxidoazanium typically involves multi-step organic reactions. One common method includes the oxidative esterification of ethylene glycol in the presence of methanol and a catalyst such as Au/ZnO . The reaction conditions often require precise temperature control and the use of specific reagents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidative esterification processes, utilizing advanced catalytic systems to optimize efficiency and reduce costs. The development of efficient catalysts, such as those prepared using impregnation, colloidal-deposition, and co-precipitation methods, is crucial for the industrial synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
(E)-2,2-diethoxyethyl-[2,2-diethoxyethyl(oxido)azaniumylidene]-oxidoazanium can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can replace specific functional groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, play a significant role in determining the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative esterification can produce methyl glycolate as a major product .
Scientific Research Applications
Chemistry
In chemistry, (E)-2,2-diethoxyethyl-[2,2-diethoxyethyl(oxido)azaniumylidene]-oxidoazanium is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations.
Biology
In biological research, this compound may be used to study the effects of specific functional groups on biological systems. Its interactions with biological molecules can provide insights into cellular processes and mechanisms.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its ability to undergo specific chemical reactions makes it a candidate for drug development and targeted therapies.
Industry
In industrial applications, this compound can be used in the production of advanced materials and chemicals. Its unique properties make it suitable for use in various manufacturing processes.
Mechanism of Action
The mechanism of action of (E)-2,2-diethoxyethyl-[2,2-diethoxyethyl(oxido)azaniumylidene]-oxidoazanium involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to target molecules, triggering specific biochemical reactions. These interactions can lead to various effects, such as the modulation of enzyme activity or the alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other ethoxy-substituted azaniumylidene derivatives and related organic molecules with comparable structures.
Uniqueness
What sets (E)-2,2-diethoxyethyl-[2,2-diethoxyethyl(oxido)azaniumylidene]-oxidoazanium apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool in chemistry, biology, medicine, and industry. Further research into its properties and applications will continue to uncover new possibilities for its use.
Properties
Molecular Formula |
C12H26N2O6 |
---|---|
Molecular Weight |
294.34 g/mol |
IUPAC Name |
(E)-2,2-diethoxyethyl-[2,2-diethoxyethyl(oxido)azaniumylidene]-oxidoazanium |
InChI |
InChI=1S/C12H26N2O6/c1-5-17-11(18-6-2)9-13(15)14(16)10-12(19-7-3)20-8-4/h11-12H,5-10H2,1-4H3/b14-13+ |
InChI Key |
PMAZTBMJWTVESK-BUHFOSPRSA-N |
Isomeric SMILES |
CCOC(C/[N+](=[N+](/CC(OCC)OCC)\[O-])/[O-])OCC |
Canonical SMILES |
CCOC(C[N+](=[N+](CC(OCC)OCC)[O-])[O-])OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.